5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 4-chlorophenyl group at position 5, a 3-hydroxyl group, a 5-methylfuran-2-carbonyl substituent at position 4, and a 5-methylisoxazol-3-yl moiety at position 1.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-10-3-8-14(27-10)18(24)16-17(12-4-6-13(21)7-5-12)23(20(26)19(16)25)15-9-11(2)28-22-15/h3-9,17,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZLKZVDKGBIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NOC(=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features several functional groups, including a hydroxyl group, a carbonyl group from the furan moiety, and an isoxazole ring, which may contribute to its reactivity and biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions with starting materials such as furan derivatives, isoxazoles, and chlorobenzenes. Techniques such as refluxing in organic solvents, microwave-assisted synthesis, and sonication are commonly employed to enhance reaction rates and yields. Characterization is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, compounds with related structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, while others demonstrated weaker effects against different strains . The compound's potential as an antibacterial agent is supported by docking studies that suggest it may interact effectively with bacterial targets.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on related pyrrole derivatives have indicated potential inhibition of enzymes involved in metabolic processes. Specifically, the presence of hydroxyl and carbonyl groups in the structure is hypothesized to facilitate binding interactions with target enzymes, which could lead to therapeutic applications in treating metabolic disorders or cancers.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
- Antibacterial Screening : A study synthesized various derivatives and tested their antibacterial efficacy. Compounds demonstrated varying degrees of activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance bioactivity .
- Enzyme Inhibition Studies : Another research focused on enzyme inhibition, revealing that certain derivatives showed strong inhibitory effects against urease, with IC50 values significantly lower than standard inhibitors. This suggests potential for developing new therapeutics targeting urease-related conditions .
- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with biological targets, enhancing our understanding of their mechanism of action .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Analysis
The target compound’s uniqueness lies in its substitution pattern. Key comparisons include:
- Aryl Groups : The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl derivatives (e.g., ), which may alter steric and electronic interactions due to para-substitution’s symmetry.
- Carbonyl Moieties : The 5-methylfuran-2-carbonyl group differs from methoxybenzoyl (electron-donating methoxy, ), thiophene (sulfur-containing, ), and methylbenzoyl (hydrophobic, ). Methylfuran’s oxygen atom may enhance hydrogen-bonding capacity compared to thiophene.
Crystallographic Data
- Fluorophenyl and chlorophenyl isostructural compounds () exhibit triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. Crystal packing adjusts slightly for halogen size (Cl vs. F), but molecular planarity is conserved except for perpendicular aryl groups.
- The target compound’s methylfuran and isoxazole substituents may disrupt planarity, altering packing motifs compared to benzoyl or thiophene analogs .
Physicochemical Properties
- Melting points for related pyrrolones range widely: 235–237°C for 4-methylbenzoyl derivatives () vs. The target’s methylfuran (smaller, less polar) may reduce melting point versus methoxybenzoyl derivatives.
- LogP values (estimated): Methylfuran’s hydrophobicity (cLogP ~2.1) likely exceeds methoxybenzoyl (more polar) but is lower than thiophene (cLogP ~2.5) .
Noncovalent Interactions
- Thiophene and methylfuran substituents influence electron density distribution, as shown by methods like AIM (Atoms in Molecules) analysis . Thiophene’s sulfur may enhance van der Waals interactions, while methylfuran’s oxygen could participate in hydrogen bonding.
- Docking studies (e.g., AutoDock4 ) suggest that the 5-methylisoxazol-3-yl group in the target compound may form favorable contacts with hydrophobic receptor pockets, unlike thiadiazole derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
